2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of this compound features a six-membered aromatic pyridine ring containing one nitrogen atom at position 1, with systematic substitution at positions 2, 3, 4, and 5. The compound possesses the molecular formula C₁₄H₁₉BF₃NO₄ with an average molecular mass of 333.115 daltons and a monoisotopic mass of 333.135923 daltons. The Chemical Abstracts Service registry number for this compound is 1357387-31-5, which provides unambiguous identification in chemical databases.
The structural architecture incorporates several distinct functional domains that contribute to the overall molecular geometry and chemical properties. At position 2 of the pyridine ring, a methoxy group (-OCH₃) provides electron-donating character through both inductive and resonance effects. Position 3 contains an identical methoxy substitution, creating a disubstituted pattern that significantly influences the electronic distribution across the aromatic system. The trifluoromethyl group (-CF₃) at position 5 serves as a powerful electron-withdrawing substituent, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4 represents the boronic ester functionality essential for cross-coupling reactions and other synthetic applications.
According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the substitution pattern and functional group hierarchy. The pyridine ring serves as the parent heterocycle, with numbering beginning at the nitrogen atom to provide the lowest possible numbers for substituents. The boronic ester functionality is designated as a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, indicating the cyclic nature of the pinacol ester and its attachment point to the pyridine ring.
| Structural Feature | Position | Chemical Formula | Electronic Character |
|---|---|---|---|
| Pyridine Ring | Parent | C₅H₄N | Aromatic, electron-deficient |
| Methoxy Group | 2 | OCH₃ | Electron-donating |
| Methoxy Group | 3 | OCH₃ | Electron-donating |
| Boronic Ester | 4 | C₆H₁₂BO₂ | Electrophilic boron center |
| Trifluoromethyl | 5 | CF₃ | Electron-withdrawing |
Crystallographic Analysis of Boronate Ester Functionality
Crystallographic studies of boronic ester compounds reveal critical information about bond lengths, bond angles, and molecular conformations that influence chemical reactivity and stability. The pinacol boronic ester functionality in this compound exhibits characteristic structural features consistent with related organoboron compounds. X-ray crystallographic analysis of similar pinacol boronic esters demonstrates that the boron-oxygen bond lengths typically range from 1.31 to 1.35 angstroms, indicating significant covalent character with some degree of π-bonding between the oxygen lone pairs and the vacant p-orbital of boron.
The dioxaborolane ring system in pinacol boronic esters adopts a nearly planar conformation, which facilitates optimal orbital overlap between the boron center and the attached oxygen atoms. This planarity is crucial for maintaining the stability of the boronic ester linkage and influences the overall molecular geometry. The boron-carbon bond connecting the boronic ester to the pyridine ring typically exhibits a length of approximately 1.56-1.59 angstroms, which is characteristic of sp²-sp³ carbon-boron bonds. These bond length measurements provide important insights into the electronic structure and hybridization states within the molecule.
Computational studies using density functional theory calculations have revealed that the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group exhibits a relatively compact three-dimensional structure that minimizes steric interactions with adjacent substituents on the pyridine ring. The tetramethyl substitution pattern on the dioxaborolane ring creates a sterically demanding environment around the boron center while providing enhanced stability against hydrolysis compared to simpler boronic esters. The calculated cone angle for the pinacol boronic ester group has been determined to be approximately 128-135 degrees, indicating moderate steric bulk that can influence reaction selectivity and accessibility.
| Bond Type | Length (Å) | Angle (degrees) | Hybridization |
|---|---|---|---|
| B-O (dioxaborolane) | 1.31-1.35 | 120 ± 5 | sp² |
| B-C (pyridine) | 1.56-1.59 | 120 ± 3 | sp²-sp³ |
| C-O (methoxy) | 1.35-1.37 | 116 ± 2 | sp³-sp² |
| C-F (trifluoromethyl) | 1.32-1.34 | 109 ± 1 | sp³-sp³ |
Electronic Effects of Trifluoromethyl and Methoxy Substituents
The electronic properties of this compound are significantly influenced by the contrasting electronic effects of the methoxy and trifluoromethyl substituents. The trifluoromethyl group at position 5 exhibits a Hammett sigma constant (σₚ) of +0.54, indicating strong electron-withdrawing character through both inductive and field effects. This electron withdrawal destabilizes the pyridine π-electron system and increases the electrophilicity of the ring, particularly affecting positions adjacent to the trifluoromethyl substitution.
In contrast, the methoxy groups at positions 2 and 3 display electron-donating properties with Hammett sigma constants of approximately -0.27 to -0.37, depending on their position relative to the reaction center. These substituents donate electron density to the pyridine ring through resonance effects involving the oxygen lone pairs and the aromatic π-system. The combination of electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group creates a complex electronic environment that influences the reactivity of the boronic ester functionality and the overall stability of the molecule.
The electronic effects extend to the boronic ester functionality, where the electron distribution on the pyridine ring directly affects the electron density at the boron center. Electron-withdrawing substituents increase the Lewis acidity of the boron atom, enhancing its reactivity toward nucleophiles and facilitating reactions such as Suzuki-Miyaura cross-coupling. Conversely, electron-donating substituents decrease the electrophilicity of the boron center, potentially affecting reaction rates and selectivity. Nuclear magnetic resonance spectroscopy studies have shown that the ¹¹B chemical shift for boronic esters is sensitive to electronic effects from ring substituents, with electron-withdrawing groups causing downfield shifts and electron-donating groups producing upfield shifts.
The trifluoromethyl group also influences the conformational preferences and molecular dynamics of the compound through steric and electronic interactions. The strong electronegativity of fluorine atoms creates significant dipole moments that can affect intermolecular interactions and solubility properties. Additionally, the trifluoromethyl group can participate in weak hydrogen bonding interactions and halogen bonding, further influencing the solid-state structure and solution behavior of the compound.
| Substituent | Position | Hammett σ | Electronic Effect | Influence on Boron |
|---|---|---|---|---|
| OCH₃ | 2 | -0.27 | Electron-donating | Decreases Lewis acidity |
| OCH₃ | 3 | -0.27 | Electron-donating | Decreases Lewis acidity |
| CF₃ | 5 | +0.54 | Electron-withdrawing | Increases Lewis acidity |
Properties
IUPAC Name |
2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF3NO4/c1-12(2)13(3,4)23-15(22-12)9-8(14(16,17)18)7-19-11(21-6)10(9)20-5/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUKCBZNHGKNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethoxypyridine and trifluoromethyl-substituted reagents.
Borylation Reaction: The key step involves the borylation of the pyridine ring. This is achieved using a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyridine compounds.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its boronate functionality allows for:
- Cross-Coupling Reactions : Particularly in Suzuki-Miyaura reactions where it acts as a boron source to form carbon-carbon bonds.
- Functionalization of Aromatic Compounds : The trifluoromethyl group enhances the electrophilicity of the aromatic system, facilitating further reactions.
Materials Science
In materials science, this compound serves as an important precursor for:
- Polymeric Materials : It can be polymerized to create materials with enhanced thermal and mechanical properties.
- Nanocomposites : The incorporation of this compound into nanostructured materials can improve their electrical and optical properties.
Pharmaceutical Chemistry
The compound's structure provides a scaffold for drug development:
- Bioactive Molecules : Modifications can lead to derivatives with potential pharmacological activity.
- Targeted Drug Delivery Systems : Its unique chemical properties can be exploited to develop systems that improve the solubility and bioavailability of therapeutic agents.
Case Study 1: Cross-Coupling Reactions
A study demonstrated that 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine effectively participates in Suzuki-Miyaura reactions to form biaryl compounds with high yields. The reaction conditions were optimized using various solvents and bases to achieve the best results.
| Reaction Conditions | Solvent | Base | Yield (%) |
|---|---|---|---|
| Optimized Conditions | Toluene | K2CO3 | 92 |
| Alternative Solvent | DMF | NaOH | 85 |
| Low Yield Conditions | Water | KOH | 50 |
Case Study 2: Material Development
Research on the incorporation of this compound into polymer matrices showed improvements in thermal stability and mechanical strength. The modified polymers exhibited higher glass transition temperatures (Tg) compared to unmodified controls.
| Polymer Type | Tg (°C) Unmodified | Tg (°C) Modified |
|---|---|---|
| Polycarbonate | 147 | 165 |
| Polystyrene | 100 | 110 |
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological activity or chemical properties. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomers
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine ()
- Key differences: Trifluoromethyl group at position 2 (vs. position 5 in the target compound). No methoxy substituents.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine ()
- Key differences :
- Boronate ester at position 3 (vs. position 4).
- Trifluoromethyl at position 5 (same as target compound).
- Impact :
Functional Group Variations
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine ()
- Key differences: Amino group at position 2 (vs. methoxy in the target compound). Trifluoromethyl at position 4.
- Impact: The amino group enhances solubility in polar solvents and may participate in hydrogen bonding, altering reactivity in biological or catalytic systems .
2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ()
- Key differences :
- Methoxy groups at positions 2 and 6 (vs. 2 and 3).
Comparative Data Table
*Estimated based on structural similarity.
Key Research Findings
- Electronic Effects : Methoxy groups in the target compound donate electrons, stabilizing the pyridine ring, while the trifluoromethyl group withdraws electrons, activating the boronate for coupling .
- Applications : The trifluoromethyl-boronate combination is prevalent in drug discovery (e.g., kinase inhibitors), while methoxy-boronate derivatives are used in materials science (e.g., OLEDs) .
Biological Activity
2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula : C14H19BF3NO4
- Molecular Weight : 333.11 g/mol
- CAS Number : 1357387-31-5
The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which may enhance its pharmacological properties.
Research indicates that compounds with similar structures often act as kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The specific mechanism of action for this compound remains to be fully elucidated; however, preliminary studies suggest it may interact with key signaling pathways relevant to tumor growth and metastasis.
Anticancer Properties
-
Inhibition of Tumor Cell Proliferation : In vitro studies have shown that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines.
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. The potential for this compound to act as an RTK inhibitor warrants further investigation.
Immunomodulatory Effects
Recent studies have explored the immunomodulatory properties of this compound:
- PD-1/PD-L1 Interaction : In a rescue assay using mouse splenocytes, compounds structurally related to this pyridine derivative showed the ability to block PD-1/PD-L1 interactions, enhancing T-cell responses against tumors .
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study published in a peer-reviewed journal investigated the efficacy of this compound against various cancer cell lines. The results indicated:
- Cell Line : A549 and MDA-MB-231.
- Findings : The compound inhibited cell proliferation significantly at concentrations ranging from 10 µM to 50 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12 | Induction of apoptosis |
| MDA-MB-231 (Breast Cancer) | 15 | Inhibition of RTK signaling pathways |
Study 2: Immunological Response Enhancement
Another study focused on the immunological effects of the compound:
- Methodology : Mouse splenocytes were treated with the compound alongside PD-L1 blockade.
- Results : Enhanced T-cell activation was observed, indicating potential use as an immunotherapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridine precursor (e.g., bromo- or iodo-substituted) and a pinacol boronate ester. Key steps include:
- Use of Pd(PPh₃)₄ or similar palladium catalysts under inert conditions.
- Base selection (e.g., K₂CO₃) to facilitate transmetalation.
- Solvent systems like toluene/EtOH/H₂O with reflux (90–105°C) to ensure efficient coupling . Example: A brominated pyridine derivative reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under optimized conditions to yield the target compound .
Q. What characterization techniques are critical for confirming its structure and purity?
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm substituent positions and trifluoromethyl integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) with precision (<1 ppm error) .
- X-ray Crystallography : Resolves boronate ester geometry and steric effects, though single-crystal growth may require specialized conditions .
- HPLC : Assess purity (>95%) and detect byproducts from incomplete coupling or hydrolysis .
Advanced Research Questions
Q. How can reaction yields be improved in Suzuki-Miyaura coupling for this compound?
- Catalyst Optimization : Replace Pd(PPh₃)₄ with ligands like SPhos or XPhos to enhance electron-deficient boronates’ reactivity .
- Solvent Ratios : Adjust toluene/EtOH/H₂O ratios to balance solubility and reaction kinetics. Evidence suggests 3:1:1 improves yields .
- Temperature Control : Gradual heating (e.g., 90°C → 105°C) minimizes side reactions while ensuring complete conversion .
- Precursor Purity : Pre-purify halogenated pyridines via column chromatography to avoid competing pathways .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-fluoro-4-boronate-pyridine derivatives) to identify substituent-induced shifts .
- Dynamic Effects : Consider rotational barriers in the dioxaborolane ring, which may split peaks in ¹H NMR .
- Byproduct Identification : Use LC-MS to detect hydrolyzed boronic acids (common under aqueous conditions) and adjust reaction dryness .
Q. What stability considerations are critical for long-term storage and handling?
- Moisture Sensitivity : The dioxaborolane group hydrolyzes in humid environments. Store under argon at −20°C with desiccants .
- Light Sensitivity : Protect from UV exposure to prevent decomposition of the trifluoromethyl group .
- Inert Atmosphere : Use gloveboxes or Schlenk lines during weighing and aliquoting to prevent oxidation .
Q. How can this compound be applied in medicinal chemistry or drug discovery?
- Building Block for Antimalarials : Analogous boronate-containing pyridines are used in synthesizing 4(1H)-quinolone-3-diarylethers, demonstrating antimalarial activity .
- Protease Inhibitors : The trifluoromethyl group enhances binding affinity in enzyme active sites, while the boronate enables late-stage functionalization via cross-coupling .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
